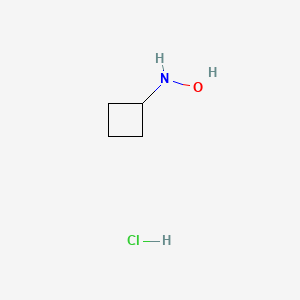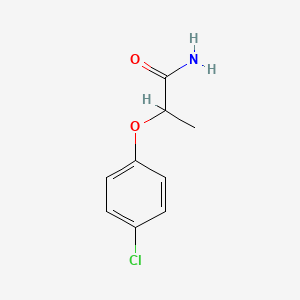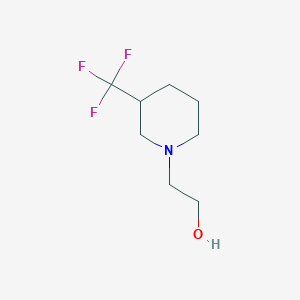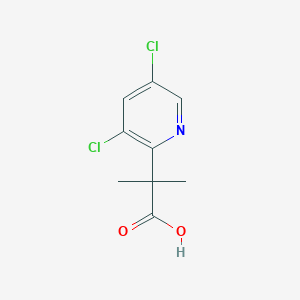
N-cyclobutylhydroxylaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutylhydroxylaminehydrochloride is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom of the hydroxylamine moiety, with a hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutylhydroxylaminehydrochloride typically involves the reduction of cyclobutyl nitroso compounds. One common method is the reduction of cyclobutyl nitroso compounds using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under acidic conditions to yield the hydrochloride salt of N-cyclobutylhydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, efficient mixing, and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclobutylhydroxylaminehydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyclobutyl nitroso compounds.
Reduction: It can be reduced to form cyclobutylamine.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon as a catalyst.
Substitution: Common nucleophiles include halides and other nucleophilic species.
Major Products Formed
Oxidation: N-cyclobutyl nitroso compounds.
Reduction: Cyclobutylamine.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-cyclobutylhydroxylaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of cyclobutyl derivatives and as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving hydroxylamine derivatives.
Industry: It is used in the production of fine chemicals and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of N-cyclobutylhydroxylaminehydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a reducing agent, interacting with enzymes and other proteins. The hydroxylamine group can form covalent bonds with active site residues of enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butylhydroxylamine hydrochloride: Similar in structure but with a tert-butyl group instead of a cyclobutyl group.
N-methylhydroxylamine hydrochloride: Similar in structure but with a methyl group instead of a cyclobutyl group.
N-ethylhydroxylamine hydrochloride: Similar in structure but with an ethyl group instead of a cyclobutyl group.
Uniqueness
N-cyclobutylhydroxylaminehydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other hydroxylamine derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C4H10ClNO |
|---|---|
Poids moléculaire |
123.58 g/mol |
Nom IUPAC |
N-cyclobutylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c6-5-4-2-1-3-4;/h4-6H,1-3H2;1H |
Clé InChI |
MLYBKNKYYPGADN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)







